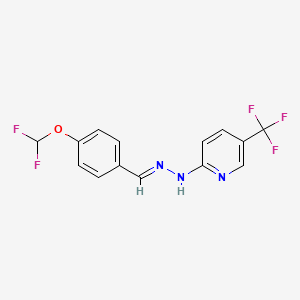

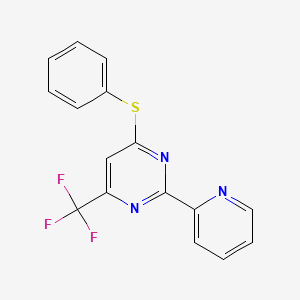

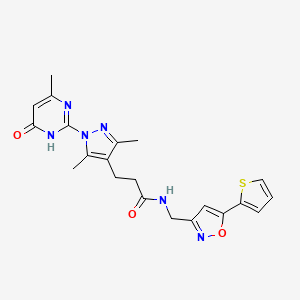

![molecular formula C23H18O7 B2988747 Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate CAS No. 859664-53-2](/img/structure/B2988747.png)

Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate” is a chemical compound with the molecular formula C23H18O7 and a molecular weight of 406.39. It is a derivative of coumarin, a class of benzopyrones found in nature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another synthesis involved the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . In the crystal structure of a related compound, weak intermolecular C—H⋯O hydrogen bonds link two molecules into a centrosymmetric dimer .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reactions with organic halides and O-acylation reactions . The O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride was performed in dichloromethane using a slight excess of triethylamine .Scientific Research Applications

Synthesis of Flavonoids

“Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate” is a type of coumarin derivative. Coumarin derivatives have been widely used as valuable building blocks for the preparation of novel coumarin-based anticancer agents .

Bioorganic Chemistry

Coumarin-based fluorescent chemosensors have been widely employed in bioorganic chemistry . They are used in molecular recognition and materials science .

Medicinal Chemistry

Over the last decades, synthetic and naturally occurring coumarins have received considerable attention from organic and medicinal chemists due to their huge diversity of biological and pharmacological activities .

Anticancer Activity

Coumarins exhibited significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, regulating the reactive oxygen species, among others .

Antibacterial and Antifungal Properties

Coumarins have shown antibacterial and antifungal properties, making them useful in the development of new antimicrobial agents.

Anti-inflammatory Properties

Coumarins have demonstrated anti-inflammatory properties , which could be beneficial in the treatment of inflammatory diseases.

Anticoagulant Properties

Coumarins have anticoagulant properties , which could be useful in the prevention and treatment of thrombotic disorders.

Cholinesterase and Monoamine Oxidase Inhibitory Properties

Coumarins have shown cholinesterase (ChE) and monoamine oxidase (MAO) inhibitory properties , which could be beneficial in the treatment of neurodegenerative disorders.

Future Directions

Coumarin derivatives have attracted considerable attention due to their diverse biological and pharmacological activities . Future research could focus on exploring the potential applications of “Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate” in various fields, including medicinal chemistry, molecular recognition, and materials science.

properties

IUPAC Name |

propan-2-yl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O7/c1-13(2)28-22(25)12-27-15-7-8-16-17(11-21(24)29-20(16)10-15)18-9-14-5-3-4-6-19(14)30-23(18)26/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZSSWCRBJBPPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2988666.png)

![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2988669.png)

![3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2988681.png)

![4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2988686.png)